4-Nitro-N-[3-(piperazin-1-yl)propyl]benzene-1-sulfonamide
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Overview
Description
4-Nitro-N-[3-(piperazin-1-yl)propyl]benzene-1-sulfonamide is a chemical compound with the molecular formula C₁₃H₂₀N₄O₄S. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. This compound is characterized by the presence of a nitro group, a piperazine ring, and a sulfonamide group, which contribute to its unique chemical properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitro-N-[3-(piperazin-1-yl)propyl]benzene-1-sulfonamide typically involves a multi-step process. One common method includes the reaction of 4-nitrobenzenesulfonyl chloride with 3-(piperazin-1-yl)propylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the addition of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The reaction mixture is typically stirred and heated to facilitate the reaction, followed by purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
4-Nitro-N-[3-(piperazin-1-yl)propyl]benzene-1-sulfonamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Oxidation: The piperazine ring can undergo oxidation reactions, leading to the formation of N-oxides.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C)
Substitution: Nucleophiles such as amines or thiols, organic solvents like dichloromethane
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA)
Major Products Formed
Reduction: 4-Amino-N-[3-(piperazin-1-yl)propyl]benzene-1-sulfonamide
Substitution: Various substituted sulfonamides depending on the nucleophile used
Oxidation: N-oxides of the piperazine ring
Scientific Research Applications
4-Nitro-N-[3-(piperazin-1-yl)propyl]benzene-1-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of sulfonamide-sensitive enzymes.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-Nitro-N-[3-(piperazin-1-yl)propyl]benzene-1-sulfonamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. The sulfonamide group can inhibit the activity of enzymes by mimicking the structure of natural substrates, thereby blocking their catalytic activity .
Comparison with Similar Compounds
Similar Compounds
- 4-Nitro-N-[3-(piperazin-1-yl)propyl]benzamide
- 4-Nitro-N-[3-(piperazin-1-yl)propyl]benzenesulfonamide
- N-[3-(piperazin-1-yl)propyl]-4-nitrobenzenesulfonamide
Uniqueness
4-Nitro-N-[3-(piperazin-1-yl)propyl]benzene-1-sulfonamide is unique due to the combination of its nitro, piperazine, and sulfonamide groups, which confer distinct chemical reactivity and biological activity. This combination allows it to participate in a variety of chemical reactions and interact with multiple biological targets, making it a versatile compound in scientific research .
Properties
Molecular Formula |
C13H20N4O4S |
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Molecular Weight |
328.39 g/mol |
IUPAC Name |
4-nitro-N-(3-piperazin-1-ylpropyl)benzenesulfonamide |
InChI |
InChI=1S/C13H20N4O4S/c18-17(19)12-2-4-13(5-3-12)22(20,21)15-6-1-9-16-10-7-14-8-11-16/h2-5,14-15H,1,6-11H2 |
InChI Key |
CERWIYQNXDZJKQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)CCCNS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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